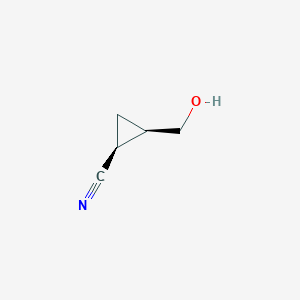![molecular formula C23H34N4O4 B2891407 Ethyl 3-{[(cyclohexylamino)carbonyl]amino}-3-[4-(4-methoxyphenyl)piperazino]acrylate CAS No. 337920-21-5](/img/structure/B2891407.png)
Ethyl 3-{[(cyclohexylamino)carbonyl]amino}-3-[4-(4-methoxyphenyl)piperazino]acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-{[(cyclohexylamino)carbonyl]amino}-3-[4-(4-methoxyphenyl)piperazino]acrylate is a chemical compound with the molecular formula C23H34N4O4 . It has a molecular weight of 430.54 . This compound is offered by several suppliers including Benchchem.
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexylamino carbonyl group, a methoxyphenyl piperazino group, and an acrylate group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds related to piperazine and acrylate esters are frequently explored in the synthesis of new materials and pharmaceutical agents. For example, research involving the synthesis of carbon-14 labeled antihypertensives reveals the intricate processes involved in labeling and tracking novel antihypertensive agents, demonstrating the chemical's utility in medical and pharmacological research (S. Hays, 1987)[https://consensus.app/papers/synthesis-carbon-labeled-antihypertensives-hays/527c2b028eb05f978c78218c2386234d/?utm_source=chatgpt]. Similarly, the development of degradable poly(β-amino esters) showcases the chemical's role in creating biocompatible materials that can safely degrade in biological environments (David M. Lynn and R. Langer, 2000)[https://consensus.app/papers/polyβamino-esters-synthesis-characterization-and/2e69b57655865316b81ae1037245d6a8/?utm_source=chatgpt].
Biomedical Applications
Components like piperazine have been modified and utilized in biomedical applications, including the development of antimicrobial and anticancer properties. The functionalization of biodegradable poly(3-hydroxybutyrate) with various amino compounds, including piperazine, has been evaluated for antibacterial and anticancer activities, highlighting the potential of such structures in medical applications (Mohamed A. Abdelwahab et al., 2019)[https://consensus.app/papers/evaluation-anticancer-properties-poly3hydroxybutyrate-abdelwahab/3df3a95ea9655494ac3b73d52c0132d4/?utm_source=chatgpt].
Material Science and Coating Applications
The chemical structure of Ethyl 3-{[(cyclohexylamino)carbonyl]amino}-3-[4-(4-methoxyphenyl)piperazino]acrylate suggests potential applications in material science, especially in the development of novel coatings and polymers. For instance, research into UV-curable epoxy acrylate coatings modified by melamine-based hyperbranched polyphosphonate acrylate demonstrates the utility of acrylate derivatives in creating flame-retardant materials (Wang Xiaofeng et al., 2014)[https://consensus.app/papers/flame-retardancy-property-novel-acrylate-coatings-xiaofeng/a49b66294fc45a7fafc6ea4e582d2b4b/?utm_source=chatgpt].
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl (Z)-3-(cyclohexylcarbamoylamino)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O4/c1-3-31-22(28)17-21(25-23(29)24-18-7-5-4-6-8-18)27-15-13-26(14-16-27)19-9-11-20(30-2)12-10-19/h9-12,17-18H,3-8,13-16H2,1-2H3,(H2,24,25,29)/b21-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLBZKLECZTCKX-FXBPSFAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(NC(=O)NC1CCCCC1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/NC(=O)NC1CCCCC1)\N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Allyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2891324.png)

![7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2891326.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2891327.png)

![3-[(4-Chlorophenyl)methylsulfinyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2891330.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2891332.png)

![1-allyl-4-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2891335.png)



![N-(3,5-dimethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2891346.png)